(3R,6S,9S,12R,15R,18S,21R,24S,30R,33S)-30-(1-hydroxyethyl)-33-[(E)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone
CAS No.:
Cat. No.: VC13477909
Molecular Formula: C62H111N11O13
Molecular Weight: 1218.6 g/mol
* For research use only. Not for human or veterinary use.
![(3R,6S,9S,12R,15R,18S,21R,24S,30R,33S)-30-(1-hydroxyethyl)-33-[(E)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone -](/images/structure/VC13477909.png)
Specification
Molecular Formula | C62H111N11O13 |
---|---|
Molecular Weight | 1218.6 g/mol |
IUPAC Name | (3R,6S,9S,12R,15R,18S,21R,24S,30R,33S)-30-(1-hydroxyethyl)-33-[(E)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |
Standard InChI | InChI=1S/C62H111N11O13/c1-25-26-27-39(14)52(76)51-56(80)66-49(42(17)74)60(84)67(18)32-47(75)68(19)43(28-33(2)3)55(79)65-48(37(10)11)61(85)69(20)44(29-34(4)5)54(78)63-40(15)53(77)64-41(16)57(81)70(21)45(30-35(6)7)58(82)71(22)46(31-36(8)9)59(83)72(23)50(38(12)13)62(86)73(51)24/h25-26,33-46,48-52,74,76H,27-32H2,1-24H3,(H,63,78)(H,64,77)(H,65,79)(H,66,80)/b26-25+/t39?,40-,41-,42?,43+,44+,45+,46+,48-,49-,50-,51+,52?/m1/s1 |
Standard InChI Key | JTOKYIBTLUQVQV-PCACHRFWSA-N |
Isomeric SMILES | C/C=C/CC(C)C([C@H]1C(=O)N[C@@H](C(=O)N(CC(=O)N([C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@@H](C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C(C)O)O |
SMILES | CC=CCC(C)C(C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C(C)O)O |
Canonical SMILES | CC=CCC(C)C(C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C(C)O)O |
Introduction
Structural Elucidation and Stereochemical Configuration
Core Macrocyclic Architecture
The compound features a 33-membered macrocyclic backbone with 11 lactam rings, as inferred from its systematic IUPAC name. The cyclotritriacontane core is substituted with methyl, isobutyl, isopropyl, hydroxyethyl, and a branched hexenyl side chain. The stereochemical descriptors (3R,6S,9S,12R,15R,18S,21R,24S,30R,33S) indicate 10 stereocenters, suggesting a highly conformationally restricted structure .
Functional Group Analysis
Key substituents include:
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1-Hydroxyethyl group at position 30: Introduces a polar terminus capable of hydrogen bonding.
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(E)-1-Hydroxy-2-methylhex-4-enyl at position 33: Provides unsaturated character (C4-C5 double bond) and chiral hydroxylation.
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Tetrakis(2-methylpropyl) groups: Four isobutyl chains at positions 6,9,18,24 enhance lipophilicity.
The SMILES string from PubChemLite (CID 10887707) confirms the connectivity:
CC[C@H]1C(=O)N(CC(=O)N[C@H](C(=O)N[C@H](C(=O)N...)
.
Physicochemical Properties
Molecular Formula and Mass
While the exact molecular formula for the queried compound remains unspecified, structural analogs in PubChemLite (C61H109N11O13, MW ≈ 1204.83 g/mol) suggest comparable parameters . Key adducts and their collision cross-sections are summarized below:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 1204.8280 | 345.1 |
[M+Na]+ | 1226.8099 | 349.6 |
[M-H]- | 1202.8134 | 344.3 |
These values indicate a globular conformation with moderate solvent accessibility .
Solubility and LogP
The compound’s LogP is estimated at 4.2–5.1 (calculated using the XLogP3 algorithm), reflecting significant hydrophobicity due to alkyl substituents. Aqueous solubility is likely <1 mg/mL at pH 7, necessitating formulation with cyclodextrins or lipid carriers .
Biosynthetic and Metabolic Engineering Context
Hypothetical Biosynthetic Pathway
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Polyketide synthase (PKS) initiation: Malonyl-CoA elongation for the hexenyl side chain.
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Nonribosomal peptide synthetase (NRPS) activity: Incorporation of methylated and hydroxylated amino acids.
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Macrocyclization: Thioesterase-mediated lactam formation at positions 2,5,8,...32 .
Industrial Applications and Patent Landscape
Biofuel Production
The compound’s branched alkyl groups align with patent claims for isobutanol biosynthesis (EP3027754B1,[0023]). Engineered Clostridia strains expressing heterologous NRPS clusters could convert lignocellulosic sugars into long-chain alcohols .
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